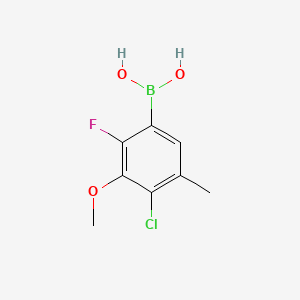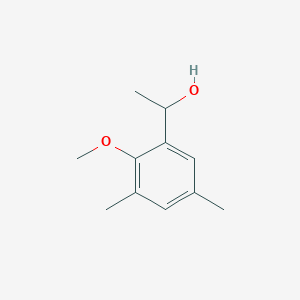
(S)-3-(Difluoromethyl)-3-fluoropiperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(Difluoromethyl)-3-fluoropiperidine hydrochloride is a chiral fluorinated piperidine derivative. This compound is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorine atoms in the molecule enhances its metabolic stability and lipophilicity, making it a valuable scaffold for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Difluoromethyl)-3-fluoropiperidine hydrochloride typically involves the introduction of fluorine atoms into the piperidine ring. One common method is the difluoromethylation of a suitable piperidine precursor. This can be achieved through various synthetic routes, including:
Electrophilic Difluoromethylation: Using difluoromethylating agents such as difluoromethyl sulfonium salts or difluoromethyl iodide under mild conditions.
Nucleophilic Difluoromethylation: Employing difluoromethyl anions generated from difluoromethyl sulfonates or difluoromethyl zinc reagents.
Radical Difluoromethylation: Utilizing difluoromethyl radicals generated from difluoromethyl sulfonyl chlorides or difluoromethyl bromides in the presence of radical initiators.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The choice of method depends on factors such as cost, availability of reagents, and desired purity. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-(Difluoromethyl)-3-fluoropiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced piperidine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: N-oxides of (S)-3-(Difluoromethyl)-3-fluoropiperidine.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(S)-3-(Difluoromethyl)-3-fluoropiperidine hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug candidates targeting neurological disorders.
Industry: Utilized in the development of agrochemicals and materials science due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (S)-3-(Difluoromethyl)-3-fluoropiperidine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to target proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-3-(Trifluoromethyl)-3-fluoropiperidine hydrochloride
- (S)-3-(Difluoromethyl)-3-chloropiperidine hydrochloride
- (S)-3-(Difluoromethyl)-3-bromopiperidine hydrochloride
Uniqueness
(S)-3-(Difluoromethyl)-3-fluoropiperidine hydrochloride is unique due to the presence of both difluoromethyl and fluorine groups, which confer distinct physicochemical properties. This combination enhances its metabolic stability, lipophilicity, and binding affinity to target proteins, making it a valuable compound for drug development and other applications.
Propiedades
Fórmula molecular |
C6H11ClF3N |
|---|---|
Peso molecular |
189.60 g/mol |
Nombre IUPAC |
(3S)-3-(difluoromethyl)-3-fluoropiperidine;hydrochloride |
InChI |
InChI=1S/C6H10F3N.ClH/c7-5(8)6(9)2-1-3-10-4-6;/h5,10H,1-4H2;1H/t6-;/m0./s1 |
Clave InChI |
KJMKHTLFMJJRJI-RGMNGODLSA-N |
SMILES isomérico |
C1C[C@](CNC1)(C(F)F)F.Cl |
SMILES canónico |
C1CC(CNC1)(C(F)F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,3'R,4'S,5'S,6'R)-6,6'-bis(hydroxymethyl)-3H-spiro[2-benzofuran-1,2'-oxane]-3',4',5'-triol](/img/structure/B14769946.png)








![[(13S)-13-methyl-3-oxo-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14769996.png)


![3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}oxetan-3-ol](/img/structure/B14770013.png)
